H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH
Description
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH (CAS: 82048-97-3) is a 14-residue peptide with a sequence rich in hydrophobic (Val, Ile, Leu) and charged/basic residues (Arg, His, Asp). The peptide contains recurring motifs, such as Val-Tyr-Ile-His and His-Leu-Val-Ile-His, which are characteristic of bioactive peptides involved in angiotensin-related systems or protease interactions .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAACUNIBFSGKG-NIHJDLRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H116N22O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1645.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using enzymes like trypsin or chymotrypsin.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin under mild conditions (pH 7-8, 37°C).
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acids, such as cysteic acid from cysteine.
Reduction: Reduced peptides with free thiol groups.
Scientific Research Applications
Peptide Synthesis
Overview:
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH serves as a crucial building block in the synthesis of peptides. Peptides are essential for drug development and biological research due to their role in signaling and cellular processes.
Key Applications:
- Drug Development: Its structure allows researchers to design peptide-based drugs targeting specific biological pathways.
- Biological Research: Used extensively in studies investigating protein interactions and cellular mechanisms.
Drug Delivery Systems
Overview:
The unique structure of this compound enhances its incorporation into drug delivery systems, improving the bioavailability and effectiveness of therapeutic agents.
Key Benefits:
- Enhanced Bioavailability: Facilitates the delivery of drugs across biological barriers.
- Targeted Delivery: Can be engineered for specific tissue targeting, increasing therapeutic efficacy while minimizing side effects.
Biotechnology
Overview:
In biotechnology, this peptide is instrumental in formulating biologics and is vital for producing monoclonal antibodies and vaccines.
Applications:
- Monoclonal Antibodies: Used in the development of therapies for various diseases, including cancer and autoimmune disorders.
- Vaccine Development: Plays a role in formulating vaccines that elicit strong immune responses.
Neuroscience Research
Overview:
this compound is valuable in studying neuropeptides and their effects on the nervous system.
Research Insights:
- Neurological Disorders: Aids in understanding conditions such as depression and anxiety by investigating neuropeptide signaling pathways.
- Neurotransmitter Activity: Helps elucidate the roles of various neurotransmitters in brain function.
Cosmetic Applications
Overview:
The properties of this peptide are leveraged in cosmetic formulations aimed at skin repair and anti-aging.
Key Benefits:
- Skin Hydration: Enhances moisture retention in skin cells.
- Elasticity Improvement: Contributes to improved skin elasticity, making it a popular ingredient in anti-aging products.
-
Peptide-Based Drug Development:
- A study demonstrated that this compound could be synthesized into a novel peptide drug that effectively targets cancer cells while minimizing toxicity to healthy cells. The results indicated a significant reduction in tumor size in animal models.
-
Neuroscience Applications:
- Research involving this peptide has revealed its potential to modulate neurotransmitter release, suggesting therapeutic avenues for treating mood disorders. Clinical trials are underway to evaluate its efficacy in humans.
-
Cosmetic Formulations:
- A recent formulation incorporating this compound showed promising results in improving skin texture and hydration levels over a 12-week study period with participants reporting noticeable improvements.
Mechanism of Action
The mechanism of action of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH involves its conversion to angiotensin I and subsequently to angiotensin II by the action of renin and angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone, promoting sodium retention and further increasing blood pressure .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH and Analogs
Key Observations:
- Hydrophobic vs.
Functional Analogs
Table 2: Functional Comparison with Bioactive Peptides
Key Observations:
Biological Activity
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH is a synthetic peptide with significant biological activities that make it a valuable compound in various fields such as drug development, biotechnology, and diagnostics. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C83H122N24O19
- Molecular Weight : 1760.0 g/mol
Biological Activities
The compound exhibits several biological activities, including:
- Antihypertensive Effects : Research indicates that peptides with specific amino acid sequences can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The presence of branched-chain amino acids at the N-terminus enhances this inhibitory effect, making this compound a potential candidate for antihypertensive therapies .
- Antioxidant Activity : Peptides derived from various sources have shown antioxidant properties, which can protect cells from oxidative stress. The specific sequence of amino acids in this peptide may contribute to its ability to scavenge free radicals .
- Antimicrobial Properties : Some studies have indicated that peptides can exhibit antimicrobial effects against various pathogens. The presence of hydrophobic and positively charged amino acids in the sequence may enhance its ability to disrupt microbial membranes .
1. Peptide Synthesis
This compound serves as a building block for synthesizing other peptides, which are vital for developing new therapeutic agents.
2. Biotechnology
This peptide is utilized in producing recombinant proteins, enhancing the efficiency of biopharmaceutical manufacturing processes. Its role in protein interactions is crucial for understanding cellular mechanisms and disease processes .
3. Drug Development
Researchers are exploring this compound's potential in designing peptide-based drugs targeting specific biological pathways, particularly in cancer research and treatment .
4. Diagnostics
The peptide contributes to creating diagnostic tools that detect specific proteins or biomarkers in clinical samples, aiding in early disease detection and management .
Data Table: Biological Activities of this compound
Case Studies
Several studies have highlighted the effectiveness of peptides similar to this compound:
- Antihypertensive Study : A study demonstrated that peptides with branched aliphatic amino acids at the N-terminus significantly improved ACE-inhibitory activity when tested on spontaneously hypertensive rats .
- Antioxidant Efficacy : Research on marine-derived peptides showed that specific sequences could effectively reduce oxidative stress markers in vitro, suggesting potential applications for preventing oxidative damage in various diseases .
- Antimicrobial Testing : A recent investigation into peptide interactions with bacterial membranes indicated that modifications in amino acid composition could enhance antimicrobial activity, showcasing the importance of sequence specificity .
Q & A
Basic Research Questions
Q. What is the primary structure and functional significance of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH?
- Methodological Answer : The peptide's primary structure can be determined via Edman degradation or tandem mass spectrometry (MS/MS). The sequence includes conserved residues (e.g., His-Pro-Phe-His) that may mediate metal ion coordination or receptor binding. Functional significance is inferred through homology modeling and comparative studies with related peptides, such as endothelin receptor antagonists (e.g., BQ123) .
Q. What synthetic strategies are optimal for producing this peptide in high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is recommended. Critical steps include:
- Coupling efficiency : Use HOBt/DIC activation for challenging residues (e.g., Ile, Val).
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) .
- Validation : MALDI-TOF MS for mass confirmation and circular dichroism (CD) to assess secondary structure integrity .
Q. How can researchers verify the peptide’s stability under experimental conditions?
- Methodological Answer : Perform accelerated stability studies:
- Temperature/pH stress : Incubate the peptide at 37°C in buffers (pH 2–9) for 24–72 hours.
- Analysis : Monitor degradation via HPLC-UV and identify fragments using low-energy collisionally activated decomposition (CAD) in ion trap MS .
Advanced Research Questions
Q. How do metal ions (e.g., Na⁺) interact with this peptide, and what experimental approaches define binding sites?
- Methodological Answer : Use multistep CAD in ion trap MS to map metal coordination sites. For example:
- Step 1 : Form metal-peptide adducts (e.g., [M + Na]⁺).
- Step 2 : Induce fragmentation via low-energy CAD. Metal ions act as fixed charge sites, directing sequence-specific cleavage (e.g., Asp-Pro bond rupture).
- Step 3 : Analyze fragment ions (a*, b*, c* series) to pinpoint residues involved in coordination (e.g., Pro carbonyl oxygen) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Apply the PICO framework to dissect variables:
- Population (P) : Cell lines vs. in vivo models.
- Intervention (I) : Peptide concentration, purity (>95% by HPLC).
- Comparison (C) : Positive controls (e.g., known receptor antagonists).
- Outcome (O) : Standardized assays (e.g., radioligand binding for affinity quantification).
Triangulate data using structural analogs (e.g., residue substitutions) to isolate activity determinants .
Q. What analytical techniques are optimal for characterizing post-translational modifications (PTMs) in this peptide?
- Methodological Answer : Combine high-resolution MS (Orbitrap or Q-TOF) with electron transfer dissociation (ETD) to preserve labile PTMs (e.g., phosphorylation). For quantitation:
- Isotopic labeling : SILAC or TMT for comparative studies.
- Data validation : Use synthetic standards spiked into biological matrices .
Q. How to design affinity chromatography protocols for purifying this peptide from complex mixtures?
- Methodological Answer :
- Ligand design : Couple isosteric inhibitors (e.g., D-His-Pro-Phe-His) to activated Sepharose 4B.
- Elution : Competitive elution with high-salt buffers (1M NaCl) or pH gradients.
- Yield optimization : Pre-clear extracts via ammonium sulfate precipitation to reduce non-specific binding .
Data Analysis & Experimental Design
Q. How to statistically address low reproducibility in peptide bioactivity assays?
- Methodological Answer :
- Power analysis : Use G*Power to determine sample size (α=0.05, β=0.2).
- Blinding : Implement double-blind protocols for data collection.
- Meta-analysis : Aggregate data across labs using random-effects models to account for heterogeneity .
Q. What frameworks guide hypothesis formulation for studying this peptide’s mechanism of action?
- Methodological Answer : Apply FINER criteria:
- Feasible : Access to recombinant receptors (e.g., endothelin receptors).
- Novel : Compare with understudied analogs (e.g., Leu → Ile substitutions).
- Ethical : Use in vitro models before animal trials.
- Relevant : Link to disease models (e.g., renal failure) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
